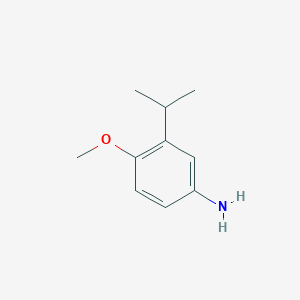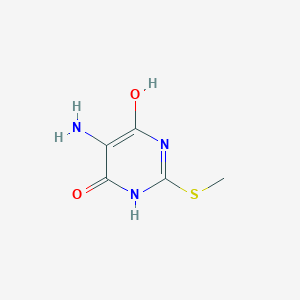
2,3,4,5,6-重水素化ベンゾフェノン
概要
説明
Benzophenone-2,3,4,5,6-d5, also known as 2,3,4,5,6-Pentadeuterobenzophenone, is a deuterated form of benzophenone. It is a stable isotope-labeled compound where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
科学的研究の応用
Benzophenone-2,3,4,5,6-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of biological molecules.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone Benzophenone derivatives have been studied for their antitumor activity .
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity .
Biochemical Pathways
A study on benzophenone derivatives identified 22 key genes and 21 tumor pathways, suggesting a complex interaction with multiple biochemical pathways .
Action Environment
A study on benzophenone derivatives evaluated their photolytic behavior, suggesting that light exposure may influence their stability and action .
準備方法
Synthetic Routes and Reaction Conditions
Benzophenone-2,3,4,5,6-d5 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of deuterated benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6D6+C6H5COClAlCl3C6D5COC6H5+HCl
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with deuterated benzaldehyde to form a secondary alcohol, which is then oxidized to the ketone using manganese dioxide.
Industrial Production Methods
Industrial production of Benzophenone-2,3,4,5,6-d5 typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzophenone-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form benzopinacol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzopinacol.
Substitution: Various substituted benzophenone derivatives.
類似化合物との比較
Similar Compounds
Benzophenone-d10: A fully deuterated form of benzophenone.
Acetophenone-d8: A deuterated form of acetophenone.
Benzonitrile-d5: A deuterated form of benzonitrile.
Uniqueness
Benzophenone-2,3,4,5,6-d5 is unique due to its selective deuteration at specific positions in the benzene ring. This selective labeling allows for precise tracking and analysis in isotopic studies, making it a valuable tool in scientific research.
特性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-DYVTXVBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480588 | |
| Record name | Benzophenone-2,3,4,5,6-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2694-78-2 | |
| Record name | Benzophenone-2,3,4,5,6-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2694-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)




![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)
